molecular formula C26H32N6O6 B13918238 Pcsk9-IN-2

Pcsk9-IN-2

Cat. No.: B13918238
M. Wt: 524.6 g/mol
InChI Key: HHZNNXTVGFYZFQ-UAFMIMERSA-N
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Description

Pcsk9-IN-2 is a compound that targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein involved in cholesterol metabolism. PCSK9 inhibitors, including this compound, have gained attention for their potential in treating hypercholesterolemia and cardiovascular diseases by reducing low-density lipoprotein cholesterol (LDL-C) levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pcsk9-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Pcsk9-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pcsk9-IN-2 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study PCSK9 inhibition and its effects on cholesterol metabolism.

    Biology: Investigated for its role in regulating lipid levels and its potential impact on cellular processes.

    Medicine: Explored as a therapeutic agent for treating hypercholesterolemia and reducing cardiovascular risk.

Mechanism of Action

Pcsk9-IN-2 exerts its effects by binding to PCSK9, preventing it from interacting with low-density lipoprotein receptors (LDLR). This inhibition leads to increased recycling of LDLR to the cell surface, enhancing the clearance of LDL-C from the bloodstream. The molecular targets include PCSK9 and LDLR, and the pathways involved are related to cholesterol metabolism and homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pcsk9-IN-2

This compound is unique in its specific binding affinity and inhibitory effects on PCSK9. Unlike monoclonal antibodies, this compound may offer advantages in terms of stability, ease of synthesis, and potential for oral administration .

Properties

Molecular Formula

C26H32N6O6

Molecular Weight

524.6 g/mol

IUPAC Name

(3R)-1-[4-[(3R)-2,5-dioxo-3-[[(3R)-2-oxoazepan-3-yl]amino]pyrrolidin-1-yl]phenyl]-3-[[(3R)-2-oxoazepan-3-yl]amino]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H32N6O6/c33-21-13-19(29-17-5-1-3-11-27-23(17)35)25(37)31(21)15-7-9-16(10-8-15)32-22(34)14-20(26(32)38)30-18-6-2-4-12-28-24(18)36/h7-10,17-20,29-30H,1-6,11-14H2,(H,27,35)(H,28,36)/t17-,18-,19-,20-/m1/s1

InChI Key

HHZNNXTVGFYZFQ-UAFMIMERSA-N

Isomeric SMILES

C1CCNC(=O)[C@@H](C1)N[C@@H]2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)C[C@H](C4=O)N[C@@H]5CCCCNC5=O

Canonical SMILES

C1CCNC(=O)C(C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCNC5=O

Origin of Product

United States

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